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Abstract

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).
This document provides a comprehensive overview of its discovery, synthesis, and mechanism
of action. The synthesis section details a stereospecific, scalable process suitable for producing
the active pharmaceutical ingredient (API). The biological context section outlines the role of
S1P1 agonism in potential therapeutic applications and includes available data on the
compound's activity. This guide is intended to serve as a technical resource for professionals in
the field of drug discovery and development.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular
processes by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The
S1P1 receptor, in particular, plays a crucial role in regulating the trafficking of lymphocytes from
secondary lymphoid organs to the peripheral circulation. Agonism of S1P1 leads to the
internalization of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient
and effectively sequestering them within the lymph nodes. This mechanism forms the basis for
the therapeutic effect of S1P1 receptor modulators in autoimmune diseases.

BMS-960 has been identified as a potent and selective S1P1 receptor agonist, suggesting its
potential for the treatment of immune-mediated conditions and vascular diseases.[1][2] Its
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discovery was part of a broader effort to develop next-generation S1P1 modulators with
improved safety and efficacy profiles.

Chemical Profile
Property Value

(S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-
IUPAC Name (trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-
yl)phenyl)ethyl)piperidine-3-carboxylic acid

Chemical Formula C26H23F3N405

Molecular Weight 528.49 g/mol

CAS Number 1265321-86-5 (free base)

Appearance White solid
Synthesis

A stereospecific and scalable synthesis for BMS-960 has been developed, focusing on a
convergent approach that joins two key intermediates. The process is highlighted by an
enzymatic reduction and a regioselective epoxide ring-opening reaction to establish the desired
stereochemistry.

Retrosynthetic Analysis

The synthesis of BMS-960 can be envisioned through the connection of two primary fragments:
the chiral amino alcohol side chain and the substituted isoxazole-oxadiazole core.

Chiral Amino Alcohol Side Chain Disconnection 1

4 BMS-960

Disconnection 2

Isoxazole-Oxadiazole Core [«
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Caption: Retrosynthetic approach for BMS-960.

Synthesis of Key Intermediates

3.2.1. Synthesis of (S)-4-(Oxiran-2-yl)benzonitrile

The synthesis of the chiral epoxide intermediate commences with an enzymatic reduction of an
a-bromoketone to afford the corresponding (S)-bromo alcohol. This key step establishes the
stereocenter of the side chain. Subsequent treatment with a base promotes intramolecular
cyclization to yield the desired (S)-4-(oxiran-2-yl)benzonitrile.

3.2.2. Synthesis of 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid

The isoxazole core is constructed via a [3+2] cycloaddition reaction between a nitrile oxide and
an appropriate alkyne, followed by further functional group manipulations to install the
carboxylic acid moiety.

Convergent Synthesis of BMS-960

The final steps of the synthesis involve the coupling of the two key intermediates. A
regioselective and stereospecific ring-opening of the epoxide, (S)-4-(oxiran-2-yl)benzonitrile,
with a suitable chiral piperidine derivative, followed by the formation of the 1,2,4-oxadiazole
ring and subsequent hydrolysis of the ester, affords BMS-960.
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Caption: Synthetic workflow for BMS-960.

Biological Activity and Mechanism of Action
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S1P1 Receptor Signaling Pathway

BMS-960 acts as a potent agonist at the S1P1 receptor. Upon binding, it induces a
conformational change in the receptor, leading to the activation of intracellular signaling
cascades. S1P1 exclusively couples to the Gi/o family of heterotrimeric G proteins. Activation of
Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels.
Furthermore, the dissociation of the Gy subunits can activate other downstream effectors,
including phosphoinositide 3-kinase (PI13K) and Rac, which are involved in cell survival and
migration. A key consequence of sustained S1P1 agonism is the internalization and
degradation of the receptor, which prevents lymphocytes from egressing from lymph nodes.
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Caption: Simplified S1P1 receptor signaling pathway.

Quantitative Biological Data

While specific quantitative data such as IC50, EC50, and Ki values for BMS-960 are not
publicly available in the primary literature, it is described as a "potent and selective S1P1
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receptor agonist”.[2] The improved synthesis was utilized to produce batches of BMS-960 for
Ames testing and other toxicological studies.

Experimental Protocols

The following are generalized protocols for assays relevant to the characterization of S1P1
receptor agonists.

S1P1 Receptor Binding Assay (Competitive Radioligand
Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the S1P1 receptor.
Materials:

o Cell membranes prepared from cells overexpressing the human S1P1 receptor.

e Radioligand (e.g., [32P]S1P or a tritiated S1P1 agonist).

o Assay Buffer: 50 mM HEPES, 100 mM NacCl, 5 mM MgClz, 0.5% fatty acid-free BSA, pH 7.4.
e Test compound (BMS-960) at various concentrations.

e Non-specific binding control (high concentration of a known S1P1 ligand).

e 96-well plates.

» Glass fiber filter mats.

 Scintillation counter.

Procedure:

o Prepare serial dilutions of the test compound in assay buffer.

» In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for
total binding), or non-specific binding control.
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Initiate the binding reaction by adding the S1P1 receptor-containing cell membranes.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach
equilibrium.

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
This separates the membrane-bound radioligand from the unbound.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
Dry the filter mats and measure the radioactivity of each well using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the test compound
concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L])/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for a competitive radioligand binding assay.

S1P1 Receptor Functional Assay (GTPyS Binding Assay)
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Objective: To measure the functional activity (EC50 and % agonism) of a test compound at the

S1P1 receptor by quantifying G-protein activation.

Materials:

Cell membranes prepared from cells overexpressing the human S1P1 receptor.
[3*S]GTPYS (a non-hydrolyzable GTP analog).

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgClz, pH 7.4.

GDP (to ensure binding of [3°S]GTPYS is agonist-dependent).

Test compound (BMS-960) at various concentrations.

Basal control (buffer only).

Positive control (a known S1P1 agonist).

96-well plates.

Glass fiber filter mats.

Scintillation counter.

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, add assay buffer containing GDP, [3°S]GTPyS, and the test compound or
controls.

Initiate the reaction by adding the S1P1 receptor-containing cell membranes.
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
Terminate the reaction, filter, and wash as described for the binding assay.

Measure the amount of bound [3*S]GTPyYS using a scintillation counter.
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e Plot the stimulated binding (cpm) against the logarithm of the test compound concentration.

o Determine the EC50 value (the concentration of the test compound that produces 50% of the
maximal response) from the resulting sigmoidal curve.

» Calculate the percent agonism relative to the response produced by the positive control.

Conclusion

BMS-960 is a potent and selective S1P1 receptor agonist with a well-defined and scalable
stereospecific synthesis. Its mechanism of action, centered on the modulation of lymphocyte
trafficking, positions it as a promising candidate for the treatment of autoimmune and
inflammatory diseases. Further disclosure of its detailed pharmacological and pharmacokinetic
properties will be crucial for its continued development and potential clinical application. This
document provides a foundational technical overview for researchers and professionals
working on S1P1 receptor modulators and related therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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